molecular formula C12H11ClN2O B5524244 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole

1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole

Cat. No.: B5524244
M. Wt: 234.68 g/mol
InChI Key: MLEYSWLJNRFFPI-UHFFFAOYSA-N
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Description

1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzoyl group at position 1, a chlorine atom at position 4, and two methyl groups at positions 3 and 5. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole can be synthesized through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. The reaction typically requires a catalyst and proceeds under mild conditions. For instance, the reaction of 4-chloro-3,5-dimethyl-1H-pyrazole with benzoyl chloride in the presence of a base like triethylamine can yield the desired compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Benzoyl-4-chloro-3,5-dimethyl-1H-pyrazole is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both the benzoyl group and the chlorine atom, along with the methyl groups, makes it distinct from other pyrazole derivatives and contributes to its diverse applications .

Properties

IUPAC Name

(4-chloro-3,5-dimethylpyrazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-8-11(13)9(2)15(14-8)12(16)10-6-4-3-5-7-10/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLEYSWLJNRFFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC=CC=C2)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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